
4-(五氟硫烷基)苯酚
描述
4-(Pentafluorosulfanyl)phenol is a chemical compound with the CAS Number: 774-94-7 . It has a molecular weight of 220.16 . It is a solid substance and is used in the synthesis of hexylamides using fluorine derivatives as intermediate active esters .
Synthesis Analysis
The synthesis of fluorinated compounds, including 4-(Pentafluorosulfanyl)phenol, has attracted attention from biologists and chemists . Enzymatic synthesis methods, such as the direct formation of the C-F bond by fluorinase, are considered effective and promising . Oxidation of 3- and 4-pentafluorosulfanyl-substituted anisoles and phenols with hydrogen peroxide and sulfuric acid provided a mixture of SF5-substituted muconolactone, maleic, and succinic acids .Molecular Structure Analysis
The pentafluorosulfanyl (SF5) moiety is a lesser known and underutilized functional group that displays high electronegativity, chemical and thermal stability, and low surface energy . The analysis of crystal structures of SF5-containing molecules revealed that these groups are often surrounded by hydrogen or other fluorine atoms .Chemical Reactions Analysis
Phenols, including 4-(Pentafluorosulfanyl)phenol, are very reactive towards electrophilic aromatic substitution . Oxidation of 3- and 4-pentafluorosulfanyl-substituted anisoles and phenols with hydrogen peroxide and sulfuric acid provided a mixture of SF5-substituted muconolactone, maleic, and succinic acids .Physical and Chemical Properties Analysis
4-(Pentafluorosulfanyl)phenol is a solid substance . It has a molecular weight of 220.16 . Phenols generally have higher boiling points in comparison to other hydrocarbons having equal molecular masses .科学研究应用
脂肪族五氟化硫的合成
4-(五氟硫烷基)苯酚已用于脂肪族五氟化硫的合成。该过程包括含 SF₅ 的苯甲醚、苯酚和苯胺的氧化,导致形成顺、顺-己二烯二酸(粘康酸)的 SF₅ 取代腈和酯。该方法展示了从容易获得的芳香族化合物中实际合成含脂肪族 SF₅ 化合物的第一个例子,展示了氟化学领域的重要进展 (Vida 等,2014)。
假单胞菌属的生物降解
对五氟硫烷基取代氨基苯酚的生物降解的研究表明,某些假单胞菌属可以利用这些化合物作为唯一的碳和能源。这一发现至关重要,因为它提供了一种生物学方法来降解含有 SF₅ 基团的新兴污染物,这些污染物对药物和农用化学品有益,但可能对环境有害 (萨科马诺等,2018)。
芳香族 SF₅ 化合物合成的多功能发射台
化合物 4-(五氟硫烷基)苯二氮盐四氟硼酸已被合成并分离为一种稳定的盐,作为各种新型含 SF₅ 烯烃、炔烃和联芳基衍生物合成的一种多功能前体,通过不同的化学反应。这项工作突出了五氟硫烷基在扩展芳香族化合物合成工具包中的潜力,这些化合物具有独特的性质 (冈崎等,2014)。
硝基苯的新衍生物
对硝基苯的 4-五氟硫烷基和 4-全氟烷基硫衍生物的研究导致制备了对亲核取代反应具有增强反应性的化合物。这项工作不仅丰富了含氟芳香族化合物的化学,还为在各个工业部门具有潜在应用的材料的合成开辟了新的途径 (西皮亚金等,2004)。
用于生物医学的酚类纳米技术
酚类的独特物理化学性质,包括与 4-(五氟硫烷基)苯酚相关的性质,催化了酚类纳米技术的研究,特别是用于生物医学应用。这篇综述强调了酚类在合成具有生物传感、生物成像和疾病治疗应用的高质量纳米杂化材料中的重要作用,表明了广泛的潜在应用 (吴等,2021)。
作用机制
Target of Action
The pentafluorosulfanyl (sf5) moiety, a key component of this compound, is known for its high electronegativity, chemical and thermal stability, and low surface energy . These properties make it beneficial for various applications in medicinal chemistry and functional materials design .
Mode of Action
The unique properties of the SF5 group, such as high electronegativity and thermal stability, likely play a role in its interaction with its targets .
Biochemical Pathways
found that these compounds can be used as sole carbon and energy sources . The presence of 4-(pentafluorosulfanyl)catechol, a shunt metabolite, was detected in the culture supernatants .
Result of Action
It’s known that microorganisms can biodegrade sf5-substituted aromatic compounds, releasing fluoride ion, and biotransform them, generating a toxic metabolite .
Action Environment
Supplementation of suspended cell cultures with yeast extract was found to dramatically improve the degradation of the substrate as well as the release of fluoride ion .
安全和危害
生化分析
Biochemical Properties
4-(Pentafluorosulfanyl)phenol plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. One of the key enzymes that interact with 4-(Pentafluorosulfanyl)phenol is phenol sulfotransferase. This enzyme catalyzes the sulfate conjugation of phenolic compounds, including 4-(Pentafluorosulfanyl)phenol, facilitating its metabolism and excretion . The interaction between 4-(Pentafluorosulfanyl)phenol and phenol sulfotransferase involves the transfer of a sulfate group to the phenolic hydroxyl group, resulting in the formation of a sulfated metabolite. This interaction is crucial for the detoxification and elimination of 4-(Pentafluorosulfanyl)phenol from the body.
Cellular Effects
4-(Pentafluorosulfanyl)phenol exerts various effects on cellular processes and functions. Studies have shown that this compound can influence cell signaling pathways, gene expression, and cellular metabolism. For instance, 4-(Pentafluorosulfanyl)phenol has been observed to modulate the activity of certain transcription factors, leading to changes in gene expression patterns . Additionally, it can affect cellular metabolism by altering the activity of key metabolic enzymes, thereby impacting the overall metabolic flux within cells. These effects highlight the potential of 4-(Pentafluorosulfanyl)phenol to modulate cellular functions and responses.
Molecular Mechanism
The molecular mechanism of action of 4-(Pentafluorosulfanyl)phenol involves its interactions with various biomolecules at the molecular level. One of the primary mechanisms is the binding of 4-(Pentafluorosulfanyl)phenol to specific proteins and enzymes, leading to either inhibition or activation of their functions . For example, the compound can inhibit the activity of certain enzymes involved in oxidative stress responses, thereby modulating cellular redox balance. Additionally, 4-(Pentafluorosulfanyl)phenol can induce changes in gene expression by interacting with transcription factors and other regulatory proteins, ultimately influencing cellular functions and processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-(Pentafluorosulfanyl)phenol can vary over time, depending on factors such as stability and degradation. Studies have shown that 4-(Pentafluorosulfanyl)phenol is relatively stable under standard laboratory conditions, with minimal degradation observed over extended periods . Long-term exposure to 4-(Pentafluorosulfanyl)phenol can lead to cumulative effects on cellular functions, including alterations in gene expression and metabolic activity. These temporal effects underscore the importance of monitoring the stability and long-term impact of 4-(Pentafluorosulfanyl)phenol in experimental settings.
Dosage Effects in Animal Models
The effects of 4-(Pentafluorosulfanyl)phenol in animal models are dose-dependent, with varying outcomes observed at different dosage levels. At low doses, 4-(Pentafluorosulfanyl)phenol has been shown to exert beneficial effects, such as antioxidant activity and modulation of metabolic pathways . At higher doses, the compound can exhibit toxic effects, including oxidative stress and cellular damage. These findings highlight the importance of determining the optimal dosage range for 4-(Pentafluorosulfanyl)phenol to maximize its therapeutic potential while minimizing adverse effects.
Metabolic Pathways
4-(Pentafluorosulfanyl)phenol is involved in several metabolic pathways, primarily through its interactions with enzymes and cofactors. One of the key metabolic pathways is the sulfate conjugation pathway, mediated by phenol sulfotransferase . This pathway facilitates the conversion of 4-(Pentafluorosulfanyl)phenol into its sulfated metabolite, which is more readily excreted from the body. Additionally, 4-(Pentafluorosulfanyl)phenol can undergo biotransformation by microorganisms, leading to the formation of various metabolites, including 4-(Pentafluorosulfanyl)catechol . These metabolic pathways play a crucial role in the detoxification and elimination of 4-(Pentafluorosulfanyl)phenol.
Transport and Distribution
The transport and distribution of 4-(Pentafluorosulfanyl)phenol within cells and tissues are mediated by specific transporters and binding proteins. Studies have shown that 4-(Pentafluorosulfanyl)phenol can be transported across cellular membranes via passive diffusion and active transport mechanisms . Once inside the cells, the compound can bind to intracellular proteins, facilitating its distribution to various cellular compartments. The localization and accumulation of 4-(Pentafluorosulfanyl)phenol within specific tissues and organs are influenced by factors such as lipophilicity and binding affinity to transport proteins.
Subcellular Localization
The subcellular localization of 4-(Pentafluorosulfanyl)phenol is an important determinant of its activity and function. Research has shown that 4-(Pentafluorosulfanyl)phenol can localize to specific cellular compartments, including the cytoplasm and nucleus . The targeting of 4-(Pentafluorosulfanyl)phenol to these compartments is facilitated by post-translational modifications and targeting signals that direct the compound to its site of action. The subcellular localization of 4-(Pentafluorosulfanyl)phenol can influence its interactions with biomolecules and its overall biological activity.
属性
IUPAC Name |
4-(pentafluoro-λ6-sulfanyl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5F5OS/c7-13(8,9,10,11)6-3-1-5(12)2-4-6/h1-4,12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHJLGVIUMCBMHL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1O)S(F)(F)(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5F5OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70381318 | |
| Record name | 4-(Pentafluoro-lambda~6~-sulfanyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70381318 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
774-94-7 | |
| Record name | 4-(Pentafluoro-lambda~6~-sulfanyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70381318 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Hydroxyphenylsulfur pentafluoride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

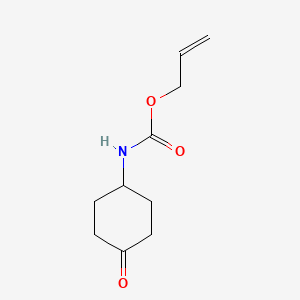
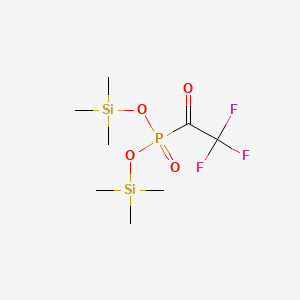
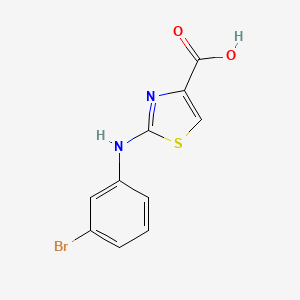
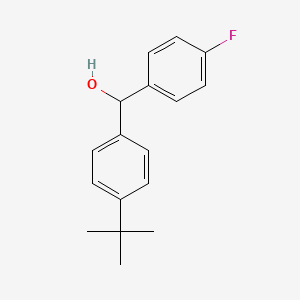

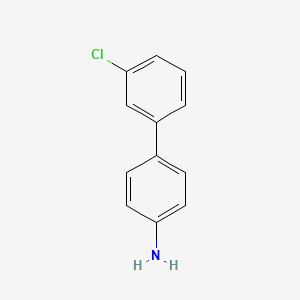
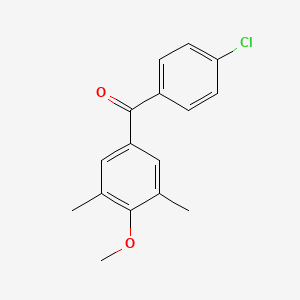



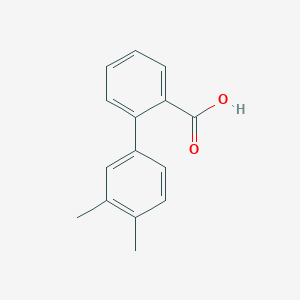


![1-[(2-Methoxyethyl)amino]-1-(4-methylsulfonylphenyl)ethane](/img/structure/B1597098.png)
